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Compound of Interest

Compound Name:
(4-Phenylmorpholin-2-

yl)methanamine

Cat. No.: B038396 Get Quote

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of

numerous approved drugs and clinical candidates. Its favorable physicochemical properties,

including metabolic stability and aqueous solubility, make it a desirable feature in drug design.

[1] When substituted with a phenyl group, the resulting phenylmorpholine core gives rise to a

class of compounds with significant central nervous system (CNS) activity. The archetypal

example, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic

and is a potent norepinephrine-dopamine releasing agent (NDRA).[2][3][4]

This guide focuses on (4-Phenylmorpholin-2-yl)methanamine, a structural isomer of many

well-known psychoactive compounds, yet distinct in its arrangement. It features a phenyl group

on the morpholine nitrogen (position 4) and a methanamine (aminomethyl) group at the C2

position. This unique configuration differentiates it from classic 2-phenylmorpholines (like

phenmetrazine) and 4-substituted analogs like (4-methylmorpholin-2-yl)methanamine.[5] The

absence of extensive literature on this specific molecule necessitates a predictive approach,

grounded in the established pharmacology of its relatives, to forecast its properties and

potential as a research tool or therapeutic lead.

Chemical Identity and Predicted Physicochemical
Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to

predicting its pharmacokinetic and pharmacodynamic behavior. While experimental data for (4-
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Phenylmorpholin-2-yl)methanamine is scarce, we can predict its key properties based on its

structure.

IUPAC Name: (4-Phenylmorpholin-2-yl)methanamine Molecular Formula: C₁₁H₁₆N₂O Chiral

Centers: The molecule possesses a stereocenter at the C2 position of the morpholine ring,

indicating that it can exist as a racemic mixture of two enantiomers, (R)- and (S)-. The

biological activity of these enantiomers is likely to differ, as is common with chiral CNS agents.

Table 1: Predicted Physicochemical Properties

Property Predicted Value
Significance in Drug
Development

Molecular Weight 192.26 g/mol

Compliant with Lipinski's Rule

of Five, favoring oral

bioavailability.

LogP (o/w) ~1.0 - 1.5
Indicates moderate lipophilicity,

suitable for CNS penetration.

Topological Polar Surface Area

(TPSA)
41.7 Å²

Suggests good potential for

crossing the blood-brain

barrier.

pKa (most basic) ~9.0 - 9.5 (Aliphatic Amine)

The primary amine will be

protonated at physiological pH,

influencing solubility and

receptor interaction.

Hydrogen Bond Donors 2

Hydrogen Bond Acceptors 3

Proposed Synthesis and Analytical Characterization
The synthesis of substituted morpholines is a well-documented field, offering several viable

routes to the target compound.[6][7] The proposed synthesis leverages a convergent strategy,

building the core morpholine ring and then introducing the key functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b038396?utm_src=pdf-body
https://www.benchchem.com/product/b038396?utm_src=pdf-body
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.researchgate.net/publication/257862240_Morpholines_Synthesis_and_Biological_Activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrosynthetic Analysis
A logical approach begins with the disconnection of the C-N bonds within the morpholine ring,

suggesting a precursor like N-phenyldiethanolamine, which can be cyclized. The aminomethyl

group at C2 can be envisioned as arising from a precursor such as a nitrile or a protected

hydroxymethyl group.

Retrosynthetic Pathway

(4-Phenylmorpholin-2-yl)methanamine

2-Cyano-4-phenylmorpholine

Nitrile Reduction

N-Phenyl-N-(2-hydroxyethyl)serine nitrile

Intramolecular Cyclization

N-Phenyl-diethanolamine

Addition

Glycolonitrile

Aniline + 2x Ethylene Oxide

Synthesis

2-Aminomethyl-4-phenylmorpholine Precursor

Click to download full resolution via product page

Caption: Retrosynthetic analysis for (4-Phenylmorpholin-2-yl)methanamine.
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Experimental Protocol: A Plausible Synthetic Route
This protocol is a hypothetical, multi-step synthesis adapted from established methodologies

for creating substituted morpholines.[8][9]

Step 1: Synthesis of 2-((2-Hydroxyethyl)(phenyl)amino)acetonitrile

To a stirred solution of N-phenyl-2-aminoethanol (1 eq.) in a mixture of water and

dichloromethane (1:1) at 0 °C, add a solution of glycolonitrile (1.1 eq.) in water dropwise.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor reaction progress via Thin Layer Chromatography (TLC).

Upon completion, separate the organic layer. Extract the aqueous layer with

dichloromethane (3x).

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield the crude product.

Step 2: Reduction and In-Situ Cyclization to (4-Phenylmorpholin-2-yl)methanamine

Dissolve the crude product from Step 1 in anhydrous tetrahydrofuran (THF) under an inert

atmosphere (Argon or Nitrogen).

Cool the solution to 0 °C and slowly add a reducing agent, such as Lithium Aluminum

Hydride (LAH) (2.5 eq.), portion-wise.

Causality: LAH is a powerful reducing agent capable of reducing the nitrile to a primary

amine. The resulting amino alcohol intermediate is primed for intramolecular cyclization.

The choice of a strong reductant is critical for achieving this transformation in a single pot.

After the addition is complete, allow the mixture to reflux for 6-8 hours.

Cool the reaction to 0 °C and quench cautiously by the sequential addition of water, 15%

aqueous NaOH, and then more water (Fieser workup).
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Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or ethyl

acetate.

Concentrate the filtrate under reduced pressure.

Step 3: Purification

The crude product is a basic compound and can be purified by silica gel column

chromatography.

System Validation: A gradient elution system, for example, from 100% dichloromethane to

95:5 dichloromethane/methanol with 0.5% triethylamine, should be employed. The

triethylamine is crucial to prevent the basic amine product from streaking on the acidic

silica gel, ensuring a clean separation.

Combine fractions containing the pure product (identified by TLC) and concentrate to yield

(4-Phenylmorpholin-2-yl)methanamine as a free base, likely an oil.

For solid-state characterization and improved stability, the product can be converted to a salt

(e.g., hydrochloride or fumarate) by treating a solution of the free base with the

corresponding acid.

Analytical Characterization (Expected Data)
The identity and purity of the synthesized compound would be confirmed using standard

spectroscopic methods.

Table 2: Expected Analytical Data
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Technique Expected Observations

¹H NMR (CDCl₃, 400 MHz)

Multiplets at ~6.8-7.3 ppm (aromatic protons),

complex multiplets for morpholine ring protons

(~2.5-4.0 ppm), and a singlet or AB quartet for

the -CH₂NH₂ protons. The integration should

correspond to the 16 protons.

¹³C NMR (CDCl₃, 100 MHz)

Aromatic carbons (~115-150 ppm), morpholine

carbons (~45-75 ppm), and the aminomethyl

carbon (~40-50 ppm).

FT-IR (KBr or thin film)

N-H stretching bands (primary amine) ~3300-

3400 cm⁻¹, aromatic C-H stretching ~3000-3100

cm⁻¹, aliphatic C-H stretching ~2800-3000

cm⁻¹, C-N stretching, and C-O-C stretching

(ether) ~1100-1200 cm⁻¹.

Mass Spec (ESI+) A prominent [M+H]⁺ ion at m/z 193.13.

Predicted Biological Activity and Mechanism of
Action
The structure of (4-Phenylmorpholin-2-yl)methanamine strongly suggests it belongs to the

class of monoamine transporter ligands. Its core is a hybrid of structural motifs found in known

CNS stimulants.

Hypothesized Pharmacological Profile
Based on its structural similarity to phenmetrazine and other substituted phenylmorpholines,

the compound is predicted to act as a monoamine releasing agent, with potential selectivity for

the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin

transporter (SERT).[8][10]

The Phenylmorpholine Core: This scaffold is the foundation for DAT/NET activity.

The C2-Methanamine Group: This primary amine is a key pharmacophoric feature for

substrate-type releasers, mimicking the endogenous monoamine neurotransmitters.
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The N4-Phenyl Group: This is the most significant structural variable compared to classic

stimulants. An N-aryl group can profoundly influence potency and selectivity. It may introduce

interactions with other receptors or alter the binding mode at the monoamine transporters

compared to N-alkyl analogs.

Proposed Mechanism of Action: Monoamine Release
The compound likely functions as a "substrate-type" releaser. This mechanism involves being

transported into the presynaptic neuron by monoamine transporters (DAT/NET). Once inside, it

disrupts the vesicular storage of dopamine and norepinephrine, leading to an increase in their

cytosolic concentration and subsequent reverse transport (efflux) out of the neuron into the

synaptic cleft.
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Caption: Proposed mechanism of monoamine release by (4-Phenylmorpholin-2-
yl)methanamine.

Structure-Activity Relationship (SAR) and Potential
Applications
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The therapeutic potential and abuse liability of this compound would be dictated by its potency

and selectivity across the monoamine transporters.

Comparison to Phenmetrazine (3-methyl-2-phenylmorpholine): In phenmetrazine, the phenyl

group is at C2 and the nitrogen is secondary (part of the morpholine ring) with a methyl at

C3. In our target compound, the phenyl is on the nitrogen, which may decrease its potency

as a traditional releaser but could introduce other activities, such as antagonist properties at

certain receptors.

Role of the C2-Methanamine: This primary amine is crucial for transporter recognition.

Modifications, such as N-alkylation (e.g., to a methylamine or dimethylamine), would likely

alter the activity profile, potentially reducing releasing efficacy and increasing reuptake

inhibition properties.

Potential Applications:

CNS Stimulant: If it proves to be a potent and selective DAT/NET releaser or reuptake

inhibitor, it could be investigated for ADHD or narcolepsy.

Anorectic: The historical use of phenylmorpholines as appetite suppressants suggests this

as a possible application.[3][11]

Research Chemical: As a novel psychoactive substance, it holds interest for mapping the

structure-activity relationships of monoamine transporters.

Scaffold for Further Development: The 4-phenylmorpholine core is a versatile building

block. The primary amine of the title compound provides a handle for further chemical

modification to explore other therapeutic targets.[12]

Conclusion and Future Directions
(4-Phenylmorpholin-2-yl)methanamine represents an intriguing but under-explored region of

chemical space within the phenylmorpholine class. This guide establishes a strong theoretical

foundation for its synthesis, properties, and biological function. Based on a rigorous analysis of

its structural analogs, it is predicted to be a CNS-active compound, likely modulating dopamine

and norepinephrine signaling.
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This predictive framework provides a clear roadmap for future experimental work. The

synthesis and analytical characterization outlined herein are the necessary first steps.

Subsequent in vitro pharmacological profiling, including binding and functional assays at

monoamine transporters, is essential to validate the hypothesized mechanism of action. These

studies will elucidate its potency, selectivity, and efficacy, ultimately determining its potential as

a tool for neuroscience research or as a lead compound in drug discovery.

References
Substituted phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
116941004, Morpholin-2-yl-(4-phenylphenyl)methanamine.
Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their
pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.
2-Phenylmorpholine. (n.d.). In Wikipedia. Retrieved January 8, 2026.
2-Phenylmorpholine. (2025). In HandWiki. Retrieved January 8, 2026.
McLaughlin, G., Baumann, M. H., Kavanagh, P. V., et al. (2018). Synthesis, analytical
characterization and monoamine transporter activity of the new psychoactive substance 4-
methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional
isomers. Drug Testing and Analysis, 10(9), 1403-1412.
ResearchGate. (n.d.). Chemical structure of phendimetrazine and phenmetrazine
enantiomers examined in the present study.
Blough, B. E., Rothman, R., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
Phenmetrazine. (n.d.). In Wikipedia. Retrieved January 8, 2026.
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
3922133, (4-Methylmorpholin-2-yl)methanamine.
Organic Chemistry Portal. (n.d.). Synthesis of morpholines.
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
4762, Phenmetrazine.
Yurovskaya, M. A., & Karchava, A. V. (2013). Morpholines. Synthesis and Biological Activity.
Russian Journal of Organic Chemistry, 49(6), 787-821.
American Elements. (n.d.). (4-Methylmorpholin-2-yl)methanamine.
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
2776563, (2-(Morpholin-4-yl)phenyl)methanamine.
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID
62339, 4-Phenylmorpholine.
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-
phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets
involved. Molecules, 25(22), 5374.
Ortiz, K. G., et al. (2024).
Kwan, C. S., & Miller, S. J. (2015). Unified Enantioselective Synthesis of 5-Phenylmorphans
and Cis-Octahydroisoquinolines. Organic Letters, 17(18), 4486-4489.
Coudert, P., et al. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline
and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and
Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Molecules,
28(25), 8765.
Manickam, G., & Ponnuswamy, A. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-
diphenylpiperidin-4-one. Molbank, 2009(4), M617.
Gulea, A., et al. (2023). Synthesis, Characterization, and Biological Properties of the
Copper(II) Complexes with Novel Ligand: N-[4-({2-[1-(pyridin-2-
yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide. Molecules, 28(20), 7114.
Gutorov, S. V., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered
Phenols Hybrids. Molecules, 28(7), 2975.
Lei, F., et al. (2017). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-
methylpropanenitrile. IOP Conference Series: Materials Science and Engineering, 231,
012089.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

3. Phenmetrazine - Wikipedia [en.wikipedia.org]

4. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. (4-Methylmorpholin-2-yl)methanamine | C6H14N2O | CID 3922133 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. Morpholine synthesis [organic-chemistry.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b038396?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Biological-activities-of-morpholine-derivatives-and-molecular-targets-involved_fig1_339030355
https://en.wikipedia.org/wiki/2-Phenylmorpholine
https://en.wikipedia.org/wiki/Phenmetrazine
https://pubchem.ncbi.nlm.nih.gov/compound/Phenmetrazine
https://pubchem.ncbi.nlm.nih.gov/compound/3922133
https://pubchem.ncbi.nlm.nih.gov/compound/3922133
https://www.organic-chemistry.org/synthesis/heterocycles/morpholines.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038396?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. researchgate.net [researchgate.net]

8. Synthesis, analytical characterization and monoamine transporter activity of the new
psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-
and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

9. chemrxiv.org [chemrxiv.org]

10. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

11. researchgate.net [researchgate.net]

12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related
derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Introduction: Unveiling a Novel Phenylmorpholine
Analog]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b038396#iupac-name-for-4-phenylmorpholin-2-yl-
methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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